Schiarisanrin E
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Overview
Description
Schiarisanrin E is a lignan compound isolated from the plant Schizandra arisanensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the context of its anti-apoptotic and insulinotropic actions .
Preparation Methods
Schiarisanrin E can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of lignans from plant extracts . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters of the separation process. For instance, the best adsorption time is around 4 hours, with a rate of adsorption at 0.85 mL/min and a rate of desorption at 0.43 mL/min . After elution with 90% ethanol, the purity of the lignans can be significantly increased .
Chemical Reactions Analysis
Schiarisanrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized lignan derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Schiarisanrin E has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of lignans under different chemical conditions. In biology and medicine, this compound has shown promise in protecting β cells from cytokine-mediated cytotoxicity, which is relevant for diabetes research . Additionally, it has been investigated for its anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Schiarisanrin E involves its interaction with specific molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated β cell death . By inhibiting this pathway, this compound can protect β cells from apoptosis and promote insulin secretion. This mechanism highlights its potential therapeutic applications in diabetes management .
Comparison with Similar Compounds
Schiarisanrin E is part of a group of lignans that includes other compounds such as Schiarisanrin A and Schiarisanrin B . These compounds share similar structural features and biological activities but differ in their specific chemical properties and potency. For example, Schiarisanrin B has been shown to provide β cell protective bioactivity similar to this compound, but its protective potency reaches its maximum at a different concentration . Other similar compounds include deoxyschizandrin and γ-schizandrin, which are also isolated from Schisandra chinensis and exhibit various beneficial biological effects .
Properties
Molecular Formula |
C27H30O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |
InChI Key |
CGWKMZYZZCWGCK-QJVABPDRSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
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